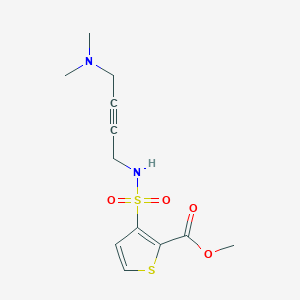

methyl 3-(N-(4-(dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[4-(dimethylamino)but-2-ynylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S2/c1-14(2)8-5-4-7-13-20(16,17)10-6-9-19-11(10)12(15)18-3/h6,9,13H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYACVLTYCFVCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNS(=O)(=O)C1=C(SC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(4-(dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of cyclization reactions involving sulfur and carbon sources.

Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.

Attachment of the Dimethylamino Group: The dimethylamino group is added through nucleophilic substitution reactions, typically using dimethylamine as the nucleophile.

Esterification: The final step involves esterification to form the methyl ester, using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(4-(dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiophene ring and the dimethylamino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Dimethylamine, chlorosulfonic acid, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 3-(N-(4-(dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which methyl 3-(N-(4-(dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related PPARβ/δ antagonists described in the literature.

Table 1: Structural and Functional Comparison of PPARβ/δ Antagonists

Key Findings:

Substituent Effects on Activity: The target compound’s dimethylamino-butynyl group introduces a rigid alkyne spacer and a polar tertiary amine, which may improve water solubility compared to the hydrophobic isopentyl (10h) or hexyl (ST247) chains . GSK0660’s phenylamino group enables π-π stacking interactions with PPARβ/δ’s hydrophobic binding pocket, a feature absent in alkylamino-substituted analogs .

Synthetic Accessibility :

- Compound 10h and GSK0660 derivatives are synthesized via nucleophilic substitution on sulfamoyl-thiophene carboxylate scaffolds, with variations in amine coupling steps . The target compound’s alkyne-linked substituent may require specialized catalysts (e.g., Cu(I) for click chemistry).

Pharmacological Implications: Compound 10h demonstrated efficacy in inhibiting PPARβ/δ-driven melanoma metastasis and retinal angiogenesis, attributed to its balanced lipophilicity and sustained receptor occupancy . ST247’s hexyl chain prolongs half-life in vivo compared to GSK0660, highlighting the role of alkyl chain length in pharmacokinetics .

Biological Activity

Methyl 3-(N-(4-(dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

IUPAC Name : Methyl 3-[4-(dimethylamino)but-2-ynylsulfamoyl]thiophene-2-carboxylate

Molecular Formula : C₁₂H₁₆N₂O₄S₂

CAS Number : 1396684-33-5

The compound features a thiophene ring, a sulfamoyl group, and a dimethylamino substituent, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may be linked to its sulfamoyl group. This interaction can modulate metabolic pathways critical for cell survival and proliferation.

- Receptor Binding : The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with protein residues, facilitating receptor binding that may lead to downstream signaling effects.

- DNA Intercalation : Preliminary studies suggest that the compound may intercalate within DNA structures, potentially disrupting replication and transcription processes, which is particularly relevant in cancer biology .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various assays:

- Cytotoxicity Assays : In vitro tests using human cancer cell lines (e.g., A549 lung cancer cells) revealed significant cytotoxic effects, with IC₅₀ values indicating effective growth inhibition. For instance, compounds similar to this compound exhibited IC₅₀ values ranging from 0.20–2.58 μM against various cancer lines .

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| SK228 | A549 | 0.20 | Apoptosis induction |

| Compound X | MDA-MB-231 | 0.49 | Enzyme inhibition |

Anti-inflammatory Effects

The compound's ability to activate or inhibit specific signaling pathways has implications for inflammatory diseases. Research indicates that it may modulate NF-kB signaling pathways, which are crucial for inflammatory responses .

Case Studies

- Study on Apoptosis Induction : A study demonstrated that this compound could promote apoptosis in cancer cells by triggering cytochrome c release and caspase activation, highlighting its potential as an anticancer agent .

- Receptor Interaction Studies : Another investigation focused on the compound's interaction with tyrosine kinase receptors, suggesting that it mimics the action of established anticancer drugs like gefitinib, thereby providing insights into its therapeutic potential against resistant cancer forms .

Q & A

Basic Research Question

- Stepwise Optimization :

- Coupling Reactions : Pre-activate sulfamoyl intermediates with CDI (1,1'-carbonyldiimidazole) to improve electrophilicity ().

- Solvent Switches : Transition from THF (for thiophene ring formation) to dichloromethane (for sulfamoylation) to minimize side products ().

- Catalytic Efficiency : Screen Pd-based catalysts (e.g., Pd(PPh3)4) for Sonogashira coupling of the but-2-yn-1-yl moiety ().

Yield Enhancement : Pilot small-scale reactions (1–5 mmol) to identify bottlenecks before scaling up .

How should stability issues under varying storage conditions be addressed?

Basic Research Question

- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products ().

- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation of the thiophene ring ().

- pH-Dependent Stability : Buffer solutions (pH 3–9) can identify hydrolysis-prone functional groups (e.g., ester linkages) ().

Protocol : Use DSC (Differential Scanning Calorimetry) to determine glass transition temperatures and ideal storage conditions .

What strategies elucidate the compound’s mechanism of action in medicinal chemistry?

Advanced Research Question

- Molecular Docking : Model interactions with putative targets (e.g., kinase ATP-binding pockets) using AutoDock Vina ().

- Biochemical Assays : Measure IC50 values against isoforms (e.g., COX-2 vs. COX-1) to assess selectivity ().

- Transcriptomic Profiling : RNA-seq of treated cell lines identifies downstream pathways (e.g., apoptosis or oxidative stress markers) ().

Validation : Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

What analytical techniques confirm molecular structure and purity?

Basic Research Question

- 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.2–2.5 ppm) and thiophene protons (δ ~7.0–7.5 ppm) ().

- FT-IR : Confirm sulfamoyl S=O stretches at 1150–1300 cm⁻¹ and ester C=O at ~1700 cm⁻¹ ().

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ≤0.4%) ().

Troubleshooting : If elemental analysis deviates, repeat combustion analysis after rigorous drying .

How can by-products during synthesis be minimized?

Advanced Research Question

- Intermediate Trapping : Add scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester unreacted reagents ().

- Flow Chemistry : Continuous flow systems improve mixing and reduce side reactions in exothermic steps ().

- DoE (Design of Experiments) : Use factorial designs to optimize molar ratios (e.g., thiophene:sulfamoyl chloride) ().

Example : A 2^3 factorial design identified excess triethylamine (1.5 eq) as critical for suppressing thiophene dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.